molecular formula C8H11ClN2 B13903488 4-Chloro-2-methylaminomethyl-phenylamine

4-Chloro-2-methylaminomethyl-phenylamine

Cat. No.: B13903488
M. Wt: 170.64 g/mol
InChI Key: ROHOPJILCIIOET-UHFFFAOYSA-N
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Description

4-chloro-2-(methylaminomethyl)aniline: is an organic compound with the molecular formula C8H11ClN2 It is a derivative of aniline, where the amino group is substituted with a methylaminomethyl group and a chlorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(methylaminomethyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-nitrobenzyl chloride with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Palladium on carbon (Pd/C) for the reduction step

Industrial Production Methods: In an industrial setting, the production of 4-chloro-2-(methylaminomethyl)aniline may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation for the reduction step can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 4-chloro-2-(methylaminomethyl)nitrobenzene.

    Reduction: Formation of 4-chloro-2-(methylaminomethyl)aniline.

    Substitution: Formation of 4-hydroxy-2-(methylaminomethyl)aniline or 4-alkoxy-2-(methylaminomethyl)aniline.

Scientific Research Applications

Chemistry: 4-chloro-2-(methylaminomethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of substituted anilines on biological systems, including their potential as enzyme inhibitors or receptor ligands.

Industry: In the industrial sector, 4-chloro-2-(methylaminomethyl)aniline is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(methylaminomethyl)aniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

    4-chloroaniline: Similar structure but lacks the methylaminomethyl group.

    2-chloro-4-(methylaminomethyl)aniline: Similar structure but with different positioning of the chlorine and methylaminomethyl groups.

    4-chloro-2-(dimethylaminomethyl)aniline: Similar structure but with a dimethylaminomethyl group instead of a methylaminomethyl group.

Uniqueness: 4-chloro-2-(methylaminomethyl)aniline is unique due to the presence of both a chlorine atom and a methylaminomethyl group on the benzene ring, which can influence its reactivity and interactions with biological targets. This combination of substituents can provide distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

4-chloro-2-(methylaminomethyl)aniline

InChI

InChI=1S/C8H11ClN2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5,10H2,1H3

InChI Key

ROHOPJILCIIOET-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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